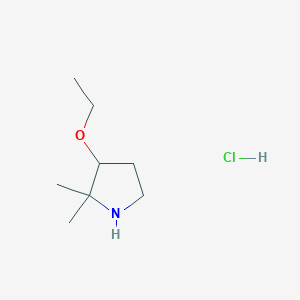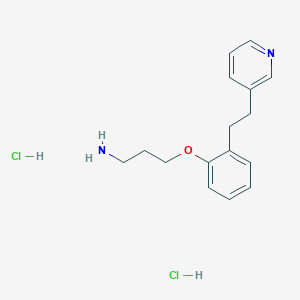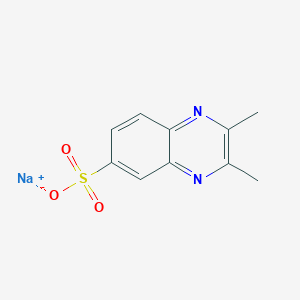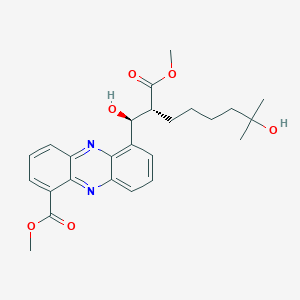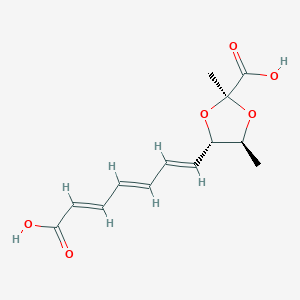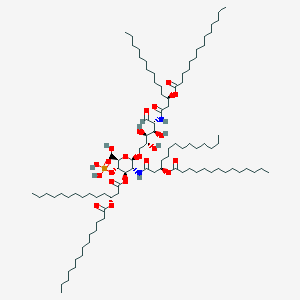![molecular formula C9H16ClN B1487407 10-Azabicyclo[4.3.1]dec-3-ene hydrochloride CAS No. 2206822-83-3](/img/structure/B1487407.png)
10-Azabicyclo[4.3.1]dec-3-ene hydrochloride
Vue d'ensemble
Description
10-Azabicyclo[4.3.1]dec-3-ene hydrochloride is a unique chemical compound with the empirical formula C9H18ClN . It has a molecular weight of 175.70 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 10-Azabicyclo[4.3.1]dec-3-ene hydrochloride is represented by the SMILES string C12NC (CCCC2)CCC1.Cl . This indicates that the molecule contains a bicyclic structure with a nitrogen atom .Physical And Chemical Properties Analysis
10-Azabicyclo[4.3.1]dec-3-ene hydrochloride is a solid at room temperature . The compound’s InChI Code is 1S/C9H17N.ClH/c1-2-5-9-7-3-6-8 (4-1)10-9;/h8-10H,1-7H2;1H .Applications De Recherche Scientifique
Synthesis and Potential Drug Precursors
- 10-Azabicyclo[4.3.1]dec-3-ene hydrochloride derivatives have been studied for their potential as starting compounds in drug synthesis. For instance, the compound has been used in the synthesis of anatoxin-a, a potent neurotoxin, through specific enzymatic reactions (Forró, Árva, & Fülöp, 2001).
Pharmacological Activity
- Research on similar azabicyclo compounds has shown potential in pharmacological applications, particularly in the area of antiarrhythmic activity. For example, certain azabicyclo derivatives have been synthesized and evaluated for their effectiveness against arrhythmias (Khisamutdinova et al., 2004).
Chemical Synthesis and Characterization
- Azabicyclo compounds, including variants of 10-Azabicyclo[4.3.1]dec-3-ene hydrochloride, have been synthesized and characterized using various techniques. These studies contribute to the understanding of their structural and chemical properties, which is essential for their potential applications in drug development and other areas of chemistry (Gregory, Bullock, & Chen, 1985).
Eco-Friendly Synthesis Approaches
- Recent advancements in eco-friendly synthesis methods have been applied to azabicyclo compounds. These methods focus on high yields, short reaction times, and the use of environmentally benign conditions, representing a sustainable approach to chemical synthesis (Ghorbani et al., 2016).
Novel Derivatives and Potential Therapeutic Agents
- The exploration of novel urea and thiourea derivatives of azabicyclo compounds has been conducted, with studies investigating their potential as therapeutic agents. This research includes the examination of their cytotoxicity and potential anti-HIV-1 activity, showcasing the broad scope of pharmacological applications (Struga et al., 2007).
Safety And Hazards
Propriétés
IUPAC Name |
10-azabicyclo[4.3.1]dec-3-ene;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N.ClH/c1-2-5-9-7-3-6-8(4-1)10-9;/h1-2,8-10H,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUFYIGDONUUSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC=CCC(C1)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10-Azabicyclo[4.3.1]dec-3-ene hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




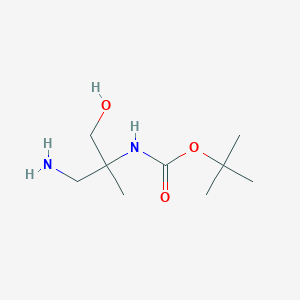
![(2-{2-[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487326.png)
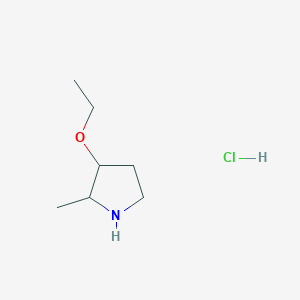
![tert-Butyl 5-hydroxy-2-azabicyclo[2.2.2]oct-6-ylcarbamate hydrochloride](/img/structure/B1487328.png)
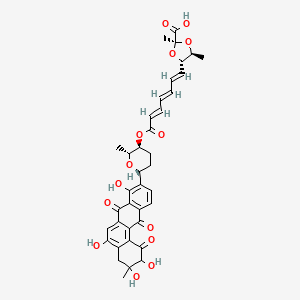
![6-Methyl-2,6-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487333.png)
